KRas G12C inhibitor 4, also known as Adagrasib (MRTX849), is a targeted covalent inhibitor designed to selectively bind to the mutated form of the Kirsten rat sarcoma viral oncogene homologue (KRAS) protein, specifically the G12C variant. This mutation is prevalent in various cancers, particularly non-small cell lung cancer. The development of KRas G12C inhibitors has revolutionized cancer therapeutics by providing a mechanism to directly target this historically difficult-to-treat oncogene.
Adagrasib was developed by Mirati Therapeutics and has been a significant focus of research due to its unique mechanism of action and potential clinical applications. The compound has undergone extensive preclinical and clinical trials, demonstrating promising efficacy against tumors harboring the KRAS G12C mutation .
Adagrasib falls under the category of small-molecule inhibitors, specifically designed as a covalent inhibitor. Its classification is based on its ability to form a stable bond with the cysteine residue at position 12 of the KRAS protein, effectively locking it in an inactive state and preventing downstream signaling that promotes tumor growth.
The synthesis of Adagrasib involves a concise and efficient five-step process that avoids the use of transition metals and protecting groups, which are often necessary in traditional synthetic routes. This method enhances safety and reduces costs associated with palladium catalysts .
Adagrasib features a tetrahydropyridopyrimidine core that is crucial for its binding affinity and selectivity towards KRAS G12C. The structure allows for effective interaction with the mutant protein's active site.
Adagrasib primarily functions through covalent bonding with the thiol group of cysteine-12 in KRAS G12C. This reaction stabilizes the inactive form of KRAS, thereby inhibiting its function.
Adagrasib binds specifically to the inactive state of KRAS G12C, disrupting its nucleotide cycling between active and inactive forms. This binding alters the conformational dynamics of KRAS, effectively locking it in an inactive state.
Adagrasib has been primarily developed for therapeutic use in patients with advanced non-small cell lung cancer harboring KRAS G12C mutations. Its application extends beyond lung cancer, as ongoing research explores its efficacy against other malignancies characterized by this mutation.
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: